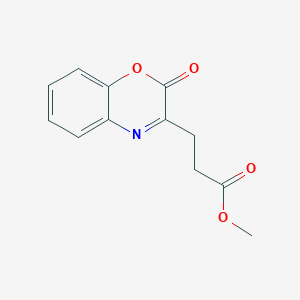

methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate is a benzoxazin derivative . It has the empirical formula C12H11NO4 and a molecular weight of 233.22 .

Synthesis Analysis

This compound was synthesized under mild conditions from 2-aminophenols and dimethyl-2-oxoglutarate . The prepared compound was identified by FT-IR, 1H NMR, 13C NMR spectroscopies, elementary analysis, and MS .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringO=C1C(CCC(OC)=O)=NC(C=CC=C2)=C2O1 . Chemical Reactions Analysis

The compound has been studied as a corrosion inhibitor for carbon steel in 1M H2SO4 solution . Its inhibitive action against the corrosion of carbon steel was investigated by weight-loss and hydrogen evolution measurements . The inhibition efficiency increases with the increase of concentration to attain 75.08% at 180 ppm .Physical And Chemical Properties Analysis

The compound is a solid . It has an empirical formula of C12H11NO4 and a molecular weight of 233.22 .Aplicaciones Científicas De Investigación

- Application : 1,4-MBXP acts as a corrosion inhibitor for carbon steel in 1M H2SO4 solution. It effectively reduces the corrosion rate by adsorbing onto the metal surface .

- Results : At 180 ppm concentration, 1,4-MBXP achieves an impressive inhibition efficiency of 75.08%. The temperature effect on corrosion behavior was also studied .

- Potential : Researchers have synthesized novel spiro-fused heterocyclic molecules (including benzoxazin derivatives) for their antimicrobial and antifungal properties .

- Screening : 1,4-MBXP derivatives were screened for in vitro antimycobacterial activity against M. tuberculosis strain H37RV .

Corrosion Inhibition

Antimicrobial and Antifungal Properties

Antimycobacterial Activity

Synthesis of Benzothieno-Oxazepines

Mecanismo De Acción

Target of Action

The primary targets of Methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate are currently unknown . This compound is a unique chemical provided for early discovery researchers

Result of Action

The molecular and cellular effects of Methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate’s action are currently unknown

Safety and Hazards

Propiedades

IUPAC Name |

methyl 3-(2-oxo-1,4-benzoxazin-3-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-16-11(14)7-6-9-12(15)17-10-5-3-2-4-8(10)13-9/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXRRMSWAHHCHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=NC2=CC=CC=C2OC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2420066.png)

![4-Methylmorpholin-4-ium; [3-cyano-6-(thiophen-2-yl)-5-(trifluoroacetyl)pyridin-2-yl]sulfanide](/img/structure/B2420070.png)

![1-(2,3-Dihydroindol-1-yl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2420075.png)

![4-methoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2420079.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2420080.png)

![2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2420085.png)